molecular formula C13H14BrFN2O2 B1527823 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole CAS No. 1187927-88-3

1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole

Cat. No.: B1527823
CAS No.: 1187927-88-3
M. Wt: 329.16 g/mol
InChI Key: HWXUZPRTYBBNCH-UHFFFAOYSA-N
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Description

1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and palladium catalysts are commonly used.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically employed.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are used.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine or fluorine atoms.

    Deprotection Reactions: The free amine derivative of the indazole.

    Coupling Reactions: Complex molecules with extended carbon chains or aromatic systems.

Scientific Research Applications

1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the Boc group can influence its solubility and stability, affecting its bioavailability and pharmacokinetics .

Comparison with Similar Compounds

    1-Boc-5-bromo-3-methyl-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-Boc-6-fluoro-3-methyl-1H-indazole: Lacks the bromine atom, leading to different substitution patterns and coupling reactions.

    5-bromo-6-fluoro-3-methyl-1H-indazole: Lacks the Boc group, making it more reactive but less stable.

Uniqueness: 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole is unique due to the combination of bromine, fluorine, and Boc protecting group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

tert-butyl 5-bromo-6-fluoro-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c1-7-8-5-9(14)10(15)6-11(8)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXUZPRTYBBNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC(=C(C=C12)Br)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696186
Record name tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-88-3
Record name tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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